2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-
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Overview
Description
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- is an organic compound with a complex structure that includes a propanone group attached to a benzoyloxy group, a hydroxy group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert it into secondary alcohols, such as phenyl-2-propanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenylacetic acid, phenyl-2-propanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates, such as enols or enolate anions, which participate in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include phenylacetone (phenyl-2-propanone), benzyl methyl ketone, and methyl benzyl ketone .
Uniqueness
What sets 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
85211-61-6 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-hydroxy-2,3,5-trimethyl-6-(2-oxopropyl)phenyl] benzoate |
InChI |
InChI=1S/C19H20O4/c1-11(20)10-16-14(4)17(21)12(2)13(3)18(16)23-19(22)15-8-6-5-7-9-15/h5-9,21H,10H2,1-4H3 |
InChI Key |
UGWMVRLVRBMNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC(=O)C)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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